1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Overview
Description
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a chemical compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
6-Nitro-1,4-benzodioxane: Another related compound with a nitro group instead of an amino group.
Uniqueness: 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-9(13)7-5-10-11(6-8(7)12)15-4-3-14-10/h5-6H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODHYUWLAMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1N)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200404 | |
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-14-1 | |
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164526-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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